molecular formula C5H12ClNO2 B3059994 cis-4-Methoxytetrahydrofuran-3-amine hydrochloride CAS No. 1609396-30-6

cis-4-Methoxytetrahydrofuran-3-amine hydrochloride

Cat. No.: B3059994
CAS No.: 1609396-30-6
M. Wt: 153.61
InChI Key: KDANNXAXAYGSFR-UYXJWNHNSA-N
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Description

“Cis-4-Methoxytetrahydrofuran-3-amine hydrochloride” is a chemical compound with the molecular formula C5H12ClNO2 . It has a molecular weight of 153.61 . The IUPAC name for this compound is (3R,4S)-4-methoxytetrahydrofuran-3-amine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H11NO2.ClH/c1-7-5-3-8-2-4 (5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 . This code provides a specific string of characters that represents the 2D structure of the molecule.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C . .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of homochiral homo-oligomers of cis-γ-Methoxy-Substituted cis- and trans-Furanoid-β-Amino Acids, which involve cis-4-Methoxytetrahydrofuran-3-amine hydrochloride, have been explored. These studies demonstrate the formation of homo-oligomers with the methoxy group being a spectator substituent, indicating the potential for diverse structural applications in organic chemistry (Giri et al., 2012).

Stereochemistry in Chemical Reactions

Research on the stereochemistry of 1-alkyl-2-methoxycarbonyl-3-phenylaziridines includes the use of this compound. The formation of mixtures of cis- and trans-1-alkyl-2-methoxycarbonyl-3-phenylaziridines in various solvent conditions has been studied, highlighting the role of this compound in understanding isomer ratios in chemical reactions (Eremeev & Semenikhina, 1980).

Antidepressant Synthesis

A novel industrial synthesis of the antidepressant sertraline hydrochloride, which involves the use of this compound, has been reported. This process presents an efficient method for producing sertraline hydrochloride, highlighting the pharmaceutical application of this compound (Vukics et al., 2002).

Catalysis and Reaction Mechanisms

The compound has been utilized in studies involving catalysis and reaction mechanisms. For instance, research on the aqueous chemistry of mixed-amine cis- and transplatin analogs has been conducted. This research investigates the pharmacological activation and reaction kinetics of these complexes, providing insights into the application of this compound in inorganic chemistry (Bednarski et al., 1991).

Safety and Hazards

The safety data sheet for a similar compound, “trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride”, indicates that it is highly flammable and harmful if swallowed. It may cause respiratory irritation, drowsiness, or dizziness, and it is suspected of causing cancer . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using the product .

Properties

IUPAC Name

(3S,4S)-4-methoxyoxolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDANNXAXAYGSFR-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-30-6
Record name 3-Furanamine, tetrahydro-4-methoxy-, hydrochloride (1:1), (3R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-(3R,4R)-4-methoxyoxolan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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